4-(1,3-Benzothiazol-2-yl)-2-méthoxyphénol

Vue d'ensemble

Description

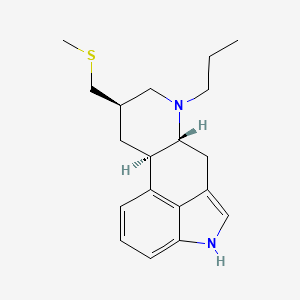

Benzothiazoles are a class of heterocyclic compounds containing a benzene ring fused to a thiazole ring . They are known for their diverse biological activities, including anticancer, antibacterial, antituberculosis, antidiabetic, and anti-inflammatory effects .

Synthesis Analysis

Benzothiazoles can be synthesized through various methods. One common method involves the condensation of 2-aminobenzenethiol with aldehydes, ketones, acids, or acyl chlorides . Another approach involves the cyclization of thioamide or carbon dioxide (CO2) as raw materials .Molecular Structure Analysis

The molecular structure of benzothiazoles involves a benzene ring fused to a thiazole ring. The thiazole ring contains nitrogen and sulfur atoms .Chemical Reactions Analysis

Benzothiazoles are known for their reactivity and can undergo various chemical reactions. For instance, they can be acylated, alkylated, or nitrated, among other reactions .Applications De Recherche Scientifique

Biochimie et chimie médicinale

Les benzothiazoles, y compris le « 4-(1,3-benzothiazol-2-yl)-2-méthoxyphénol », ont joué un rôle important dans le domaine de la biochimie et de la chimie médicinale en raison de leur activité pharmaceutique et biologique élevée . Ils impliquent un cycle benzénique fusionné à un cycle thiazole .

Applications pharmaceutiques

Les benzothiazoles présentent une vaste gamme d'activités biologiques, notamment anticancéreuse, antibactérienne, antituberculeuse, antidiabétique, anthelminthique, antitumorale, antivirale, antioxydante, anti-inflammatoire, antiglutamate et antiparkinsonienne, anticonvulsivante, relaxante musculaire, neuroprotectrice, inhibitrice de plusieurs enzymes, etc. . Par conséquent, la synthèse des benzothiazoles est d'un intérêt considérable en raison de leurs activités biologiques puissantes et significatives et de leur grande valeur pharmaceutique .

Chimie verte

Le développement de procédés synthétiques pour les benzothiazoles est l'un des problèmes les plus importants auxquels sont confrontés les chercheurs . Des progrès récents dans la synthèse de composés benzothiazoliques liés à la chimie verte ont été réalisés à partir de la condensation de 2-amino-benzènethiol avec des aldéhydes/cétones/acides/chlorures d'acyle et de la cyclisation de thioamide ou de dioxyde de carbone (CO2) comme matières premières .

Synthèse de nouveaux agents anticancéreux à base de benzothiazole

Des progrès récents ont été réalisés dans la synthèse de nouveaux agents anticancéreux à base de benzothiazole . Cela comprend la création de colorants azo hétérocycliques en utilisant le procédé standard de diazotation entre des dérivés de l'aniline et la 5-méthyl-2-(6-méthyl-1,3-benzothiazol-2-yl)-2,4-dihydro-3H pyrazol-3-one à basse température .

Applications industrielles

Les benzothiazoles sont largement utilisés comme accélérateurs de vulcanisation, antioxydants, régulateurs de croissance des plantes . Ils sont également utilisés dans les réactifs d'imagerie, les matériaux fluorescents et les dispositifs électroluminescents en raison de leur activité pharmaceutique et biologique élevée .

Synthèse par cyclisation de 2-aminothiophénols avec CO2

Une nouvelle voie de synthèse des benzothiazoles par cyclisation de 2-aminothiophénols avec CO2 en présence de diéthylsilane catalysé par la 1,5-diazabicyclo [4.3.0]non-5-ène (DBN) à 5 MPa a été rapportée . Divers benzothiazoles ont été obtenus avec de bons rendements .

Mécanisme D'action

Target of Action

The primary target of 4-(1,3-Benzothiazol-2-yl)-2-methoxyphenol is Tyrosine-protein phosphatase non-receptor type 1 . This enzyme plays a crucial role in many cellular processes such as cell growth, differentiation, mitotic cycle, and oncogenic transformation .

Biochemical Pathways

Disruption of this enzyme’s activity can therefore have widespread effects on cellular function .

Pharmacokinetics

It’s known that the compound is a small molecule, which generally suggests good bioavailability

Result of Action

Given its target, it’s likely that the compound could influence cellular growth and differentiation processes .

Activité Biologique

4-(1,3-Benzothiazol-2-yl)-2-methoxyphenol has been shown to have a variety of biological activities, including anti-inflammatory, anti-tumor, and antioxidant properties. In vivo studies have demonstrated that 4-(1,3-Benzothiazol-2-yl)-2-methoxyphenol can reduce inflammation and inhibit the growth of various cancer cell lines. 4-(1,3-Benzothiazol-2-yl)-2-methoxyphenol has also been shown to reduce oxidative stress in cells.

Biochemical and Physiological Effects

4-(1,3-Benzothiazol-2-yl)-2-methoxyphenol has been shown to reduce inflammation and inhibit the growth of various cancer cell lines. 4-(1,3-Benzothiazol-2-yl)-2-methoxyphenol has also been shown to reduce oxidative stress in cells. 4-(1,3-Benzothiazol-2-yl)-2-methoxyphenol has been shown to modulate the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in inflammation.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using 4-(1,3-Benzothiazol-2-yl)-2-methoxyphenol in lab experiments include its low cost and easy availability. 4-(1,3-Benzothiazol-2-yl)-2-methoxyphenol is also relatively stable and can be stored for long periods of time. The main limitation of 4-(1,3-Benzothiazol-2-yl)-2-methoxyphenol is that its mechanism of action is not yet fully understood.

Orientations Futures

For 4-(1,3-Benzothiazol-2-yl)-2-methoxyphenol research include further investigation into its mechanism of action and its potential therapeutic use. Additionally, further research is needed to determine the effects of 4-(1,3-Benzothiazol-2-yl)-2-methoxyphenol on other diseases, such as diabetes, and to identify potential drug interactions. Other areas of research include the development of new methods for synthesizing 4-(1,3-Benzothiazol-2-yl)-2-methoxyphenol and the optimization of existing methods. Finally, further research is needed to determine the effects of 4-(1,3-Benzothiazol-2-yl)-2-methoxyphenol on other biological systems, such as the immune system and the nervous system.

Safety and Hazards

Analyse Biochimique

Biochemical Properties

4-(1,3-Benzothiazol-2-yl)-2-methoxyphenol plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as tyrosinase, which is involved in melanin synthesis. By binding to the active site of tyrosinase, 4-(1,3-Benzothiazol-2-yl)-2-methoxyphenol prevents the enzyme from catalyzing the oxidation of tyrosine to melanin, thereby reducing melanin production . Additionally, this compound interacts with various proteins involved in cell signaling pathways, influencing cellular responses and functions.

Cellular Effects

The effects of 4-(1,3-Benzothiazol-2-yl)-2-methoxyphenol on different cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 4-(1,3-Benzothiazol-2-yl)-2-methoxyphenol can activate or inhibit specific signaling pathways, leading to changes in cell proliferation, differentiation, and apoptosis . Moreover, it can alter the expression of genes involved in these processes, thereby affecting the overall cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of action of 4-(1,3-Benzothiazol-2-yl)-2-methoxyphenol involves its interaction with various biomolecules at the molecular level. This compound can bind to the active sites of enzymes, leading to their inhibition or activation. For example, by binding to the active site of tyrosinase, 4-(1,3-Benzothiazol-2-yl)-2-methoxyphenol inhibits the enzyme’s activity, reducing melanin synthesis . Additionally, this compound can interact with transcription factors, influencing gene expression and thereby modulating cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-(1,3-Benzothiazol-2-yl)-2-methoxyphenol have been studied over time to understand its stability, degradation, and long-term impact on cellular function. This compound has shown stability under various conditions, making it suitable for long-term studies . Its degradation products and their effects on cellular function are still under investigation. Long-term exposure to 4-(1,3-Benzothiazol-2-yl)-2-methoxyphenol has been observed to cause changes in cellular metabolism and function, indicating potential cumulative effects.

Dosage Effects in Animal Models

The effects of 4-(1,3-Benzothiazol-2-yl)-2-methoxyphenol vary with different dosages in animal models. At low doses, this compound has shown beneficial effects, such as reducing melanin synthesis and modulating cell signaling pathways . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal cellular processes. Threshold effects have been observed, where a specific dosage range produces optimal results without causing toxicity.

Metabolic Pathways

4-(1,3-Benzothiazol-2-yl)-2-methoxyphenol is involved in various metabolic pathways, interacting with enzymes and cofactors. This compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes in these pathways . For instance, its interaction with tyrosinase affects the melanin synthesis pathway, leading to changes in melanin production. Additionally, 4-(1,3-Benzothiazol-2-yl)-2-methoxyphenol can interact with other enzymes involved in cellular metabolism, further influencing metabolic processes.

Transport and Distribution

The transport and distribution of 4-(1,3-Benzothiazol-2-yl)-2-methoxyphenol within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes via specific transporters or passive diffusion . Once inside the cell, it can interact with binding proteins that influence its localization and accumulation. The distribution of 4-(1,3-Benzothiazol-2-yl)-2-methoxyphenol within tissues can affect its overall efficacy and toxicity.

Subcellular Localization

The subcellular localization of 4-(1,3-Benzothiazol-2-yl)-2-methoxyphenol plays a crucial role in its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, its interaction with tyrosinase occurs in the melanosomes, where melanin synthesis takes place. The localization of 4-(1,3-Benzothiazol-2-yl)-2-methoxyphenol within these compartments can influence its effectiveness in modulating cellular processes.

Propriétés

IUPAC Name |

4-(1,3-benzothiazol-2-yl)-2-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO2S/c1-17-12-8-9(6-7-11(12)16)14-15-10-4-2-3-5-13(10)18-14/h2-8,16H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRVBOHJNAFQFPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=NC3=CC=CC=C3S2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00425537 | |

| Record name | 4-(1,3-benzothiazol-2-yl)-2-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00425537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

36341-25-0 | |

| Record name | 4-(1,3-benzothiazol-2-yl)-2-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00425537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(Ethyl((5-((6-methyl-3-(1H-pyrazol-4-yl)imidazo[1,2-a]pyrazin-8-yl)amino)isothiazol-3-yl)methyl)amino)-2-methylpropan-1-ol](/img/structure/B1684296.png)

![N-[4-[[6-Methoxy-7-[3-(4-morpholinyl)propoxy]-4-quinazolinyl]amino]phenyl]benzamide](/img/structure/B1684298.png)

![N-[[4-[(pyridin-2-ylamino)methyl]phenyl]methyl]pyridin-2-amine](/img/structure/B1684306.png)